4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid is an organic compound characterized by its sulfonamide functional group and a benzoic acid moiety. This compound is classified under the category of sulfanilides, which are aromatic compounds containing a sulfonamide group. The general structure of sulfanilides includes a sulfonamide moiety attached to an aromatic ring, which in this case is further substituted with a benzoic acid group. This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The synthesis of 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylamine with benzenesulfonyl chloride, followed by the introduction of a carboxylic acid group through a coupling reaction.
Technical Details:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products.
The molecular formula for 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid is . The compound features a cyclohexyl group attached to a methylamino group, which is further connected to a sulfonyl group that links to a benzoic acid moiety.
C(C1CCCCC1)N(S(=O)(=O)C2=CC=CC=C2)C(=O)O
.4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid can participate in various chemical reactions typical for sulfonamides and carboxylic acids.
Technical Details:
The mechanism of action for 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors relevant in disease pathways.
4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid has potential applications in various scientific fields:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research and development efforts within pharmaceutical sciences.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5